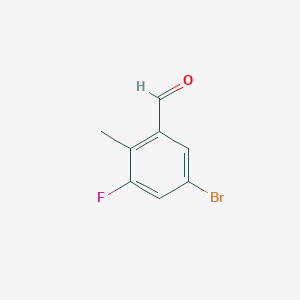

5-Bromo-3-fluoro-2-methylbenzaldehyde

Description

Contextualization within Halogenated Benzaldehyde (B42025) Chemistry

Halogenated benzaldehydes are a class of compounds where one or more hydrogen atoms on the benzaldehyde benzene (B151609) ring are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). This substitution significantly alters the molecule's physical and chemical properties. The presence of halogens, such as the bromine and fluorine in 5-Bromo-3-fluoro-2-methylbenzaldehyde, modifies the electron distribution within the aromatic ring and influences the reactivity of the aldehyde group.

Halogenation is a common strategy in medicinal chemistry to enhance the potency and pharmacokinetic properties of drug candidates. nih.gov Halogen atoms can improve a molecule's ability to cross cell membranes (lipophilicity) and can form specific interactions, known as halogen bonds, with biological targets like proteins, which can enhance binding affinity and selectivity. nih.govresearchgate.net Consequently, halogenated compounds are integral to the development of pharmaceuticals, agrochemicals, and functional organic materials. nih.gov The specific combination of bromine and fluorine in this compound provides a unique platform for synthetic exploration, leveraging the distinct electronic effects of each halogen.

Significance of Functionalized Aromatic Aldehydes as Synthetic Intermediates

Aromatic aldehydes are foundational materials in organic synthesis because the aldehyde group is highly versatile. guilan.ac.ir It can be easily converted into a wide array of other functional groups and can participate in numerous carbon-carbon bond-forming reactions. This reactivity makes functionalized aromatic aldehydes, like this compound, powerful intermediates for constructing complex molecular architectures. guilan.ac.irappchemical.com

These compounds serve as key starting materials for synthesizing a variety of heterocyclic compounds, which are core structures in many pharmaceuticals. google.com Reactions such as condensations to form Schiff bases, Wittig reactions to create alkenes, and various cyclization reactions all utilize the aldehyde functionality to build molecular complexity. guilan.ac.irgoogle.com The presence of other substituents on the aromatic ring, such as halogens and methyl groups, allows chemists to fine-tune the properties of the final products, making these intermediates exceptionally valuable in the design and synthesis of novel, high-value chemicals. nih.gov

Overview of Research Trajectories for this compound

While specific, published research focusing exclusively on this compound is still emerging, its structural characteristics point toward several clear research directions. The compound is primarily utilized as a specialized building block in medicinal and materials chemistry. Its value lies in its potential to be transformed into more complex, biologically active molecules.

| Property | Value |

|---|---|

| CAS Number | 903875-64-9 |

| Molecular Formula | C8H6BrFO |

| Molecular Weight | 217.04 g/mol |

Based on the known applications of structurally similar halogenated benzaldehydes, the primary research trajectories for this compound include:

Synthesis of Bioactive Heterocycles: A major area of investigation involves using this compound to synthesize novel heterocyclic compounds. Structurally related molecules, such as 5-bromo-2-fluorobenzaldehyde (B134332), have been used to create metal complexes with antimicrobial properties. appchemical.com Similarly, various aromatic aldehydes are precursors for Schiff bases and oxazolidinones, classes of compounds known for their wide range of biological activities, including antimicrobial and anti-inflammatory effects. google.com

Development of Novel Therapeutic Agents: The unique substitution pattern of this compound makes it an attractive starting point for creating new drug candidates. Derivatives of similar compounds, like 5-Bromo-2-Hydroxybenzaldehyde, have been investigated for their anticancer properties. The strategic placement of the bromo, fluoro, and methyl groups can be exploited to optimize interactions with specific biological targets, potentially leading to the discovery of new treatments.

Coordination Chemistry and Material Science: The aldehyde group and the halogen substituents can act as coordination sites for metal ions. Research in this area may focus on synthesizing novel metal-organic frameworks (MOFs) or coordination complexes. These materials could have applications in catalysis, sensing, or as specialized electronic materials.

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrFO |

|---|---|

Molecular Weight |

217.03 g/mol |

IUPAC Name |

5-bromo-3-fluoro-2-methylbenzaldehyde |

InChI |

InChI=1S/C8H6BrFO/c1-5-6(4-11)2-7(9)3-8(5)10/h2-4H,1H3 |

InChI Key |

SOSRCXSFPPMJTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1F)Br)C=O |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 5 Bromo 3 Fluoro 2 Methylbenzaldehyde

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 5-Bromo-3-fluoro-2-methylbenzaldehyde allows for the logical deconstruction of the molecule to identify potential starting materials and key intermediates.

The primary disconnection in the retrosynthesis of this compound involves the aldehyde functional group. This can be envisioned as being formed from the oxidation of a corresponding primary alcohol or, more directly, from the reduction of a carboxylic acid ester. The latter approach is often preferred as it can offer greater control and avoid over-oxidation. This leads to the identification of methyl 5-bromo-3-fluoro-2-methylbenzoate as a key synthetic target.

Further disconnection of the aromatic ring substituents suggests a plausible route starting from a less complex aromatic precursor. The bromine and fluorine atoms can be introduced through electrophilic aromatic substitution reactions, and the methyl and carboxylate groups can be present in the initial starting material or introduced at a later stage. A key precursor identified through this analysis is 2-methyl-3-amino-5-bromobenzoate, which can undergo a Sandmeyer-type reaction to introduce the fluorine atom.

Based on the retrosynthetic analysis, a key precursor for the synthesis of this compound is methyl 5-bromo-3-fluoro-2-methylbenzoate. The synthesis of this precursor has been described in the patent literature. google.com The starting material for this precursor is 2-methyl-3-amino-5-bromobenzoate.

The commercial availability of starting materials is a critical factor in the feasibility of a synthetic route. While complex precursors may need to be synthesized, simpler starting materials are often commercially available from various chemical suppliers. For instance, compounds with similar substitution patterns, such as 1-bromo-3-fluoro-2-methylbenzene, are available and could potentially serve as alternative starting points for different synthetic strategies.

Established Synthetic Routes

The synthesis of this compound can be achieved through a multi-step sequence, with the synthesis of the key ester precursor being a crucial stage.

A documented route to a key precursor, methyl 5-bromo-3-fluoro-2-methylbenzoate, starts from 2-methyl-3-amino-5-bromobenzoate. google.com This multi-step synthesis involves the transformation of the amino group into a fluoro group via a diazotization reaction followed by a Schiemann-type reaction.

The subsequent and final step in the synthesis of the target aldehyde is the selective reduction of the methyl ester group of methyl 5-bromo-3-fluoro-2-methylbenzoate. This transformation is a common and well-established procedure in organic synthesis.

The synthesis of methyl 5-bromo-3-fluoro-2-methylbenzoate, as outlined in patent literature, involves the following key reaction sequences google.com:

Diazotization: The starting material, methyl 2-methyl-3-amino-5-bromobenzoate, is treated with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid, like hexafluorophosphoric acid, at low temperatures (-5 to -20 °C) to form a diazonium salt.

Fluorination (Schiemann-type Reaction): The resulting diazonium salt is then decomposed, typically by heating, to yield methyl 5-bromo-3-fluoro-2-methylbenzoate. The hexafluorophosphate (B91526) anion serves as the fluoride (B91410) source in this transformation.

Purification: The crude product is then purified using techniques such as column chromatography to yield the pure methyl 5-bromo-3-fluoro-2-methylbenzoate.

The final step to obtain this compound involves the selective reduction of the ester. A widely used and effective reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). masterorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like toluene (B28343) to prevent over-reduction to the corresponding alcohol. masterorganicchemistry.com

Table 1: Key Reaction Steps and Reagents

| Step | Reaction Type | Starting Material | Key Reagents | Product |

| 1 | Diazotization | Methyl 2-methyl-3-amino-5-bromobenzoate | Sodium nitrite, Hexafluorophosphoric acid | Intermediate diazonium salt |

| 2 | Fluorination | Intermediate diazonium salt | Heat | Methyl 5-bromo-3-fluoro-2-methylbenzoate |

| 3 | Reduction | Methyl 5-bromo-3-fluoro-2-methylbenzoate | Diisobutylaluminium hydride (DIBAL-H) | This compound |

Advanced Synthetic Techniques and Optimization

To improve the efficiency, safety, and scalability of the synthesis of this compound, advanced synthetic techniques can be employed. One such technique that has gained significant traction in modern organic synthesis is flow chemistry.

The selective reduction of esters to aldehydes using reagents like DIBAL-H can be challenging in traditional batch processes, often requiring very low temperatures and careful control of reagent addition to avoid over-reduction. masterorganicchemistry.com Flow chemistry offers a powerful solution to these challenges. By performing the reaction in a continuous flow reactor, precise control over reaction parameters such as temperature, pressure, and reaction time can be achieved. vapourtec.comresearchgate.net

The use of microreactors in flow chemistry provides excellent heat and mass transfer, which is particularly advantageous for highly exothermic reactions like reductions with DIBAL-H. rsc.org This enhanced control can lead to higher yields, improved selectivity for the desired aldehyde, and a safer reaction environment. Furthermore, flow chemistry setups can be readily scaled up by running the process for longer durations or by using parallel reactor systems, making it an attractive option for industrial production. rsc.org The application of flow chemistry to the selective reduction of esters to aldehydes has been reported to be a general and efficient method. vapourtec.comresearchgate.net

Optimization of the synthesis can also involve exploring alternative reducing agents to DIBAL-H. While DIBAL-H is highly effective, other reagents such as lithium diisobutyl-tert-butoxyaluminum hydride (LDBBA) have been investigated for the selective reduction of esters and may offer advantages in certain cases. researchgate.net Additionally, process optimization studies can be conducted to determine the ideal solvent, temperature, and concentration for each reaction step to maximize yield and purity while minimizing costs and environmental impact. researchgate.net

Catalytic Approaches in Synthesis (e.g., Lewis acid catalysis)

Catalytic methods are fundamental in modern organic synthesis, offering efficient and selective pathways to complex molecules like this compound. Lewis acid catalysis, in particular, is a powerful tool for electrophilic aromatic substitution reactions, such as bromination, which is a key step in the synthesis of this compound.

A relevant analogue for understanding the synthesis is the preparation of the isomer 2-fluoro-5-bromobenzaldehyde. In a patented method, o-fluorobenzaldehyde is reacted with a brominating agent in the presence of a Lewis acid catalyst. google.com Suitable Lewis acids for this type of transformation include anhydrous aluminum trichloride (B1173362) (AlCl₃) and zinc bromide (ZnBr₂). google.com These catalysts function by polarizing the brominating agent, making it a more potent electrophile to attack the electron-rich aromatic ring. The reaction solvent can vary, with options including dichloroethane, concentrated sulfuric acid, or glacial acetic acid. google.com

Another general catalytic method for preparing substituted benzaldehydes involves the debromomethoxylation of dibromomethylarenes using benzaldehyde (B42025) dimethyl acetal, catalyzed by anhydrous zinc chloride (ZnCl₂). core.ac.uk ZnCl₂, being a soft Lewis acid, is effective and does not form strong complexes with the resulting aldehyde group, which can otherwise lead to side reactions or deactivation of the catalyst. core.ac.uk This reaction proceeds efficiently at moderate temperatures (50-80°C), a significant improvement over uncatalyzed reactions that require temperatures upwards of 220°C. core.ac.uk

Transition metal catalysis, particularly with palladium, also offers versatile routes. For instance, a one-pot, two-step procedure involving the reduction of a Weinreb amide followed by a palladium-catalyzed cross-coupling reaction can be employed to synthesize various substituted benzaldehydes. acs.orgrug.nl This approach allows for the introduction of different substituents onto the aromatic ring.

Below is a table summarizing various catalytic approaches applicable to the synthesis of substituted benzaldehydes.

| Catalytic Method | Catalyst Example | Key Transformation | Advantages | Reference |

|---|---|---|---|---|

| Lewis Acid Catalysis | Aluminum trichloride (AlCl₃), Zinc chloride (ZnCl₂) | Electrophilic Aromatic Bromination | High efficiency, mild reaction conditions. | google.comcore.ac.uk |

| Palladium-Catalyzed Cross-Coupling | Palladium complexes | Functionalization of aryl halides/amides | Versatility in introducing various substituents. | acs.orgrug.nl |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles can be applied to improve sustainability and safety.

One of the core tenets of green chemistry is the use of catalytic reactions over stoichiometric ones. acs.orgrug.nlresearchgate.net Catalytic approaches, as discussed in the previous section, reduce waste by using small amounts of catalysts that can be recycled, instead of stoichiometric reagents that are consumed in the reaction. For example, using Lewis acids or palladium complexes in catalytic amounts minimizes the generation of chemical waste. core.ac.ukacs.orgrug.nl

The development of one-pot syntheses is another key aspect of green chemistry. acs.orgrug.nl By combining multiple reaction steps into a single procedure without isolating intermediates, one-pot methods can significantly reduce solvent usage, energy consumption, and waste generation. liberty.edu A one-pot reduction/cross-coupling strategy for synthesizing functionalized benzaldehydes exemplifies this principle. acs.orgrug.nl

Furthermore, the choice of solvents and reagents is critical. Green chemistry encourages the use of less toxic and more environmentally benign solvents. While many traditional organic reactions employ hazardous solvents, research is ongoing to replace them with greener alternatives like water or ionic liquids, or even to conduct reactions under solvent-free conditions. rsc.org For instance, mechanochemical methods, such as ball milling, can facilitate reactions in the absence of a solvent, as demonstrated in the synthesis of various heterocyclic compounds from aryl aldehydes. rsc.org The development of a direct, green synthesis route for p-methyl benzaldehyde from acetaldehyde (B116499) using an organocatalyst also highlights a move away from traditional methods that produce significant waste. nih.gov

The table below outlines the application of green chemistry principles to the synthesis of substituted benzaldehydes.

| Green Chemistry Principle | Application in Benzaldehyde Synthesis | Benefit | Reference |

|---|---|---|---|

| Catalysis | Use of Lewis acids or transition metal catalysts. | Reduces waste by avoiding stoichiometric reagents. | acs.orgrug.nlresearchgate.net |

| Atom Economy / One-Pot Synthesis | Combining multiple reaction steps without intermediate isolation. | Minimizes solvent use, energy, and waste. | acs.orgrug.nlliberty.edu |

| Safer Solvents and Reagents | Exploring aqueous media, ionic liquids, or solvent-free conditions (e.g., ball milling). | Reduces environmental impact and improves safety. | rsc.org |

| Use of Renewable Feedstocks | Developing synthetic routes from bio-based materials. | Promotes sustainability. | mdpi.com |

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous processing, offers several advantages over traditional batch production methods, including improved safety, better heat and mass transfer, enhanced reaction control, and easier scalability. These benefits are particularly relevant for the industrial production of fine chemicals like this compound.

In a continuous flow setup, reagents are pumped through a reactor, often a microchannel or packed-bed reactor, where the reaction occurs. google.com This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. For example, a continuous flow method for preparing benzaldehyde from the hydrolysis of benzyl (B1604629) dichloride using a microchannel reactor has been developed. google.com This process dramatically reduces the reaction time from hours to minutes compared to batch methods. google.com

The production of meta-bromobenzaldehyde has also been shown to be more efficient in a continuous process, with yields of 88-90% compared to 82-84% in a batch process. researchgate.net The productivity in the continuous system was found to be approximately three times higher than in the batch process. researchgate.net Continuous distillation can also be integrated into the workflow, simplifying purification and avoiding the repetitive recycling of fractions that is common in batch distillation. researchgate.net

Photochemical reactions can also be advantageously performed in continuous flow reactors. A continuous flow approach for the aerobic photo-oxidation of benzylic substrates to aldehydes and ketones using UV-A LEDs and a Corning Advanced-Flow™ Reactor (AFR) has been demonstrated. nih.gov This system allows for efficient gas-liquid mixing, leading to short residence times and enabling multigram-scale production. nih.gov

The table below compares batch and flow processing for the synthesis of substituted benzaldehydes.

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes | google.com |

| Process Control | Less precise, potential for hotspots | Precise control over temperature, pressure, and residence time | google.comnih.gov |

| Safety | Higher risk with large volumes of hazardous materials | Improved safety due to smaller reaction volumes | google.com |

| Scalability | Challenging, often requires re-optimization | Easier to scale up by running the process for longer or using parallel reactors | nih.gov |

| Yield & Productivity | Generally lower | Often higher yields and significantly greater productivity | researchgate.net |

Purification and Isolation Strategies

The final stage in the synthesis of this compound is its purification and isolation to obtain a product of high purity. The choice of method depends on the physical properties of the compound and the nature of the impurities present.

A common and versatile technique for purifying organic compounds is column chromatography. In the synthesis of the isomeric 5-bromo-2-fluorobenzaldehyde (B134332), the crude product was purified by column chromatography using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent. This method is effective for separating the desired product from unreacted starting materials and by-products.

For compounds that are thermally stable, distillation under reduced pressure (vacuum distillation or rectification) is a highly effective purification method, particularly for larger scale production. google.com This technique separates compounds based on differences in their boiling points. The synthesis of 2-fluoro-5-bromobenzaldehyde, for instance, utilizes vacuum rectification to isolate the final product. google.com

Chemical purification methods can also be employed. One classical technique for purifying aldehydes is through the formation of a solid bisulfite addition product. orgsyn.org The crude aldehyde is treated with a saturated solution of sodium metabisulfite, which forms a solid adduct with the aldehyde. This solid can be filtered off, washed to remove impurities, and then the aldehyde can be regenerated by treatment with an acid or base. orgsyn.org

A multi-step purification process often involves a combination of techniques. For example, a crude reaction mixture might first be subjected to an aqueous workup, involving extraction with an organic solvent. The organic layer is then washed with water, brine, and sometimes a mild base (like sodium bicarbonate solution) to remove acidic impurities. orgsyn.org After drying the organic phase, the solvent is evaporated, and the resulting crude product can be further purified by chromatography or distillation. A patent for the precursor, 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester, describes a post-treatment procedure involving sequential washing with water, methanol (B129727), and ethyl acetate, followed by recrystallization from a solvent system of 1,2-dichlorobenzene (B45396) and petroleum ether. google.com

The following table summarizes common purification strategies.

| Purification Method | Principle | Applicability | Reference |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Highly versatile for small to medium scale purification. | |

| Vacuum Distillation/Rectification | Separation based on differences in boiling points at reduced pressure. | Suitable for thermally stable liquids, especially at larger scales. | google.com |

| Bisulfite Adduct Formation | Reversible chemical reaction to form a solid derivative of the aldehyde. | Specific for aldehydes, effective for removing non-aldehydic impurities. | orgsyn.org |

| Aqueous Workup/Extraction | Separation based on differential solubility in immiscible liquid phases. | Standard initial purification step to remove water-soluble impurities. | orgsyn.org |

| Recrystallization | Purification of solids based on differences in solubility in a given solvent at different temperatures. | Effective for solid compounds. | google.com |

Chemical Reactivity and Transformation Pathways of 5 Bromo 3 Fluoro 2 Methylbenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation typically yields an alcohol. The presence of electron-withdrawing fluorine and bromine atoms on the aromatic ring is expected to enhance the electrophilicity of the carbonyl carbon in 5-Bromo-3-fluoro-2-methylbenzaldehyde, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025).

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type |

|---|---|

| Grignard Reagents (R-MgX) | Secondary Alcohol |

| Organolithium Reagents (R-Li) | Secondary Alcohol |

| Cyanide (CN⁻) | Cyanohydrin |

This table represents general outcomes of nucleophilic addition to aldehydes and is illustrative for this compound.

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can convert this compound into 5-bromo-3-fluoro-2-methylbenzoic acid. A patent describing the preparation of methyl 5-bromo-3-fluoro-2-methylbenzoate implies an oxidation of the corresponding aldehyde followed by esterification, showcasing a practical application of this transformation.

Reduction: Conversely, reduction of the aldehyde group to a primary alcohol, (5-Bromo-3-fluoro-2-methyl)methanol, can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Table 2: Oxidation and Reduction of the Aldehyde Group

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

This compound can undergo condensation reactions with various nucleophiles, particularly amines and compounds with active methylene (B1212753) groups, to form a range of derivatives.

With Amines: Reaction with primary amines yields imines (Schiff bases), while reaction with secondary amines can lead to the formation of enamines.

With Active Methylene Compounds: In the presence of a base, it can react with compounds containing an acidic methylene group (e.g., malonic esters, nitromethane) via reactions like the Knoevenagel or Henry condensation to form carbon-carbon double bonds.

These reactions are valuable for extending the carbon skeleton and synthesizing more complex molecular architectures.

Reactivity of the Aromatic Ring and Substituents

The substituents on the benzene (B151609) ring—bromo, fluoro, and methyl—govern the regioselectivity and rate of electrophilic and nucleophilic aromatic substitution reactions.

The directing effects of the existing substituents determine the position of incoming electrophiles. The methyl group is an ortho-, para-director and an activating group. The fluorine and bromine atoms are also ortho-, para-directors but are deactivating due to their inductive electron-withdrawing effects.

The positions open for substitution are C4 and C6. The steric hindrance from the adjacent methyl and bromo groups, along with the electronic influences of all three substituents, will determine the preferred position of substitution. The interplay of these effects makes predicting the major product complex without experimental data.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Type | Directing Effect |

|---|---|---|---|

| -CHO | 1 | Deactivating | Meta |

| -CH₃ | 2 | Activating | Ortho, Para |

| -F | 3 | Deactivating | Ortho, Para |

While aromatic halides are generally unreactive towards nucleophiles under standard conditions, nucleophilic aromatic substitution (SNA) can occur if the ring is sufficiently activated by strong electron-withdrawing groups. The aldehyde group, along with the fluorine and bromine atoms, are electron-withdrawing, which could potentially facilitate the displacement of one of the halogens by a strong nucleophile, particularly at high temperatures or with the use of a catalyst. The fluorine atom, being more electronegative, is generally a better leaving group than bromine in such reactions.

Ortho-Directed Metallation and Related Transformations

Ortho-directed metallation is a powerful synthetic strategy for the functionalization of aromatic rings, guided by a directing metalation group (DMG). The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. uwindsor.cawikipedia.org For this compound, the aldehyde group can act as a DMG. However, the aldehyde is also susceptible to nucleophilic attack by organolithium reagents. To circumvent this, the aldehyde group is often protected in situ by converting it into a group that is less reactive towards nucleophiles but still functions as an effective DMG.

One common strategy involves the temporary conversion of the aldehyde to an α-amino alkoxide by reaction with a lithium amide, such as lithium N,N-diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP). This in situ-formed α-amino alkoxide is a potent DMG that directs lithiation to the ortho position. In the case of this compound, the most likely position for deprotonation would be C6, which is ortho to the aldehyde group. The fluorine atom at C3 and the methyl group at C2 would sterically hinder deprotonation at the other ortho position (C1 is already substituted).

The resulting aryllithium intermediate is a versatile synthon that can react with a variety of electrophiles to introduce new functional groups at the C6 position. Subsequent acidic workup regenerates the aldehyde functionality.

Potential Ortho-Directed Metallation Reactions of this compound:

| Electrophile | Product after Quenching |

| D2O | 5-Bromo-6-deuterio-3-fluoro-2-methylbenzaldehyde |

| I2 | 5-Bromo-3-fluoro-6-iodo-2-methylbenzaldehyde |

| (CH3)3SiCl | 5-Bromo-3-fluoro-2-methyl-6-(trimethylsilyl)benzaldehyde |

| CO2, then H+ | 6-Formyl-4-bromo-2-fluoro-3-methylbenzoic acid |

| DMF | 5-Bromo-3-fluoro-2-methylisophthalaldehyde |

Transformations Involving the Methyl Group

The methyl group at the C2 position of this compound can undergo several transformations, primarily involving free radical reactions or oxidation.

Side-Chain Halogenation: The methyl group can be halogenated under free-radical conditions, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator like benzoyl peroxide or AIBN. This reaction proceeds via a benzylic radical intermediate, which is stabilized by the adjacent aromatic ring. The initial product is the corresponding benzylic halide, which can undergo further halogenation to form di- and tri-halogenated products.

Oxidation: The methyl group can be oxidized to a variety of functional groups depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can oxidize the methyl group to a carboxylic acid, yielding 4-bromo-2-fluoro-6-formylbenzoic acid. Milder oxidizing agents, such as selenium dioxide (SeO2), can selectively oxidize the methyl group to an aldehyde, although this is less common in the presence of another aldehyde group.

Cross-Coupling Reactions and Functionalization

The bromine atom at the C5 position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki, Stille, Heck, and Sonogashira Coupling Reactions (General relevance for haloarenes)

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds. For this compound, a Suzuki coupling would introduce a new aryl or vinyl substituent at the C5 position.

Stille Coupling: The Stille reaction couples the aryl bromide with an organostannane reagent using a palladium catalyst. It is a versatile method that tolerates a wide range of functional groups.

Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, typically resulting in a substituted alkene.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This is a highly efficient method for the synthesis of aryl alkynes.

Illustrative Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | Ar-B(OH)2 | Pd(PPh3)4, Na2CO3 | Biaryl |

| Stille | Ar-Sn(n-Bu)3 | Pd(PPh3)4 | Biaryl |

| Heck | H2C=CHR | Pd(OAc)2, P(o-tolyl)3, Et3N | Aryl-substituted alkene |

| Sonogashira | R-C≡CH | PdCl2(PPh3)2, CuI, Et3N | Aryl-substituted alkyne |

Buchwald-Hartwig Amination and Related Carbon-Heteroatom Couplings (General relevance for haloarenes)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is a powerful tool for the synthesis of anilines and their derivatives. This compound can be coupled with a variety of primary and secondary amines to yield the corresponding 5-amino-3-fluoro-2-methylbenzaldehyde derivatives.

Similarly, related palladium-catalyzed reactions can be used to form carbon-oxygen and carbon-sulfur bonds by coupling the aryl bromide with alcohols, phenols, or thiols.

Stereochemical Considerations in Reactions Involving this compound

For most of the reactions discussed, this compound is an achiral molecule, and the direct products of these reactions are also achiral. However, stereochemical considerations can become important in several scenarios:

Reactions with Chiral Reagents: If the compound reacts with a chiral reagent, diastereomeric products may be formed. For example, in a nucleophilic addition to the aldehyde carbonyl group with a chiral nucleophile, a mixture of diastereomeric alcohols would be produced. The facial selectivity of the attack on the prochiral carbonyl group would be influenced by the steric and electronic properties of the ortho-substituents (the methyl and fluoro groups).

Introduction of a Chiral Center: If a reaction introduces a new stereocenter, and a chiral catalyst or auxiliary is used, enantioselective synthesis is possible. For instance, an asymmetric reduction of the aldehyde to an alcohol using a chiral reducing agent would yield a non-racemic mixture of the corresponding benzyl (B1604629) alcohol enantiomers.

Atropisomerism: The presence of bulky substituents at the ortho positions of a biaryl system can lead to hindered rotation around the C-C single bond, resulting in atropisomerism. If a bulky aryl group is introduced at the C6 position via ortho-directed metallation or at the C5 position via a Suzuki coupling, the resulting biaryl compound could potentially exist as a pair of stable atropisomers. The rotational barrier would depend on the size of the substituents on both aromatic rings.

Spectroscopic and Advanced Analytical Methodologies for Characterization of 5 Bromo 3 Fluoro 2 Methylbenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise structure of 5-Bromo-3-fluoro-2-methylbenzaldehyde can be confirmed.

Proton (¹H) NMR spectroscopy reveals information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show four distinct signals corresponding to the aldehyde proton, two aromatic protons, and the methyl protons.

Aldehyde Proton (-CHO): This proton typically appears as a singlet in the highly deshielded region of the spectrum, generally between δ 9.5 and 10.5 ppm. Its downfield shift is due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen.

Aromatic Protons (Ar-H): The two protons on the aromatic ring (H-4 and H-6) are chemically non-equivalent and are expected to appear as distinct signals. Their chemical shifts will be influenced by the electronic effects of the bromo, fluoro, methyl, and aldehyde substituents. These protons will exhibit coupling to each other (ortho-coupling, if applicable) and smaller couplings to the fluorine atom (JHF). The proton at the H-6 position is expected to be a doublet of doublets due to coupling with H-4 and the fluorine at C-3. The proton at the H-4 position would likely appear as a doublet, coupling with H-6.

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are expected to produce a single, sharp signal. This signal will likely be a singlet or a very narrow doublet due to a small four-bond coupling to the fluorine atom (⁴JHF). Its chemical shift is typically in the range of δ 2.0–2.6 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CHO | 9.5 – 10.5 | Singlet (s) | N/A |

| Ar-H (H-6) | 7.5 – 8.0 | Doublet of doublets (dd) | ³JHH, ⁴JHF |

| Ar-H (H-4) | 7.2 – 7.7 | Doublet (d) | ³JHH |

| -CH₃ | 2.0 – 2.6 | Singlet (s) or narrow doublet (d) | ⁴JHF (small) |

Carbonyl Carbon (-CHO): The aldehyde carbon is the most deshielded, appearing far downfield, typically between δ 185 and 195 ppm.

Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts. The carbon directly bonded to the fluorine atom (C-3) will show a large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet. Other aromatic carbons will exhibit smaller two-, three-, or four-bond couplings to fluorine (ⁿJCF). The chemical shifts are diagnostic:

C-Br (C-5): Shift influenced by the heavy bromine atom.

C-F (C-3): Shift significantly affected by the highly electronegative fluorine.

C-CH₃ (C-2): Shift influenced by the attached methyl group.

C-CHO (C-1): Quaternary carbon attached to the aldehyde group.

C-H carbons (C-4, C-6): Shifts determined by their position relative to the various substituents.

Methyl Carbon (-CH₃): The methyl carbon signal will appear in the upfield region of the spectrum, typically between δ 15 and 25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| -CHO | 185 – 195 | Doublet (d, ³JCF) |

| C-F (C-3) | 155 – 165 | Doublet (d, ¹JCF) |

| C-CH₃ (C-2) | 135 – 145 | Doublet (d, ²JCF) |

| C-H (C-6) | 130 – 140 | Doublet (d, ³JCF) |

| C-CHO (C-1) | 130 – 140 | Singlet (s) or Doublet (d, ²JCF) |

| C-H (C-4) | 115 – 125 | Doublet (d, ³JCF) |

| C-Br (C-5) | 110 – 120 | Doublet (d, ³JCF) |

| -CH₃ | 15 – 25 | Singlet (s) or Doublet (d, ³JCF) |

Fluorine-19 (¹⁹F) is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique for analyzing fluorinated compounds. nih.govwikipedia.org The chemical shifts in ¹⁹F NMR span a very wide range, making it highly sensitive to subtle changes in the electronic environment. wikipedia.org

For this compound, the ¹⁹F NMR spectrum would display a single signal for the fluorine atom attached to the aromatic ring. The precise chemical shift is dependent on the solvent and the reference standard used (commonly CFCl₃). The signal's multiplicity would arise from couplings to nearby protons, primarily the ortho protons H-2 (methyl group) and H-4. This would likely result in a complex multiplet, often a doublet of doublets or a triplet-like pattern, due to coupling with the aromatic proton at C4 and the methyl protons at C2. This technique is invaluable for confirming the presence and position of the fluorine substituent. rsc.orgrsc.org

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between nuclei. epfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu In the COSY spectrum of this compound, a cross-peak would be observed between the signals of the two aromatic protons (H-4 and H-6), confirming their spatial proximity and scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹JCH). epfl.chsdsu.edu The HSQC spectrum would show correlation cross-peaks connecting the aldehyde proton to the aldehyde carbon, the H-4 and H-6 protons to their respective aromatic carbons, and the methyl protons to the methyl carbon. This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons over two or three bonds (²JCH* and ³JCH*). epfl.chsdsu.edu HMBC is particularly vital for assigning quaternary carbons (those without attached protons). For example, the methyl protons would show correlations to the C-1, C-2, and C-3 carbons. The aldehyde proton would show correlations to the C-1 and C-6 carbons. These correlations provide definitive evidence for the connectivity of the substituents around the aromatic ring.

Table 3: Key Predicted 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Nuclei (¹H or ¹³C) | Information Gained |

| COSY | H-4 | H-6 | Confirms coupling between aromatic protons. |

| HSQC | -CHO | C=O | Assigns the aldehyde C-H group. |

| H-4, H-6 | C-4, C-6 | Assigns the aromatic C-H groups. | |

| -CH₃ | -CH₃ | Assigns the methyl C-H group. | |

| HMBC | -CH₃ | C-1, C-2, C-3 | Confirms position of methyl group relative to the aldehyde and fluorine. |

| -CHO | C-1, C-6 | Confirms position of aldehyde group. | |

| H-4 | C-2, C-3, C-5, C-6 | Establishes connectivity across the aromatic ring. | |

| H-6 | C-1, C-2, C-4, C-5 | Establishes connectivity across the aromatic ring. |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule.

Molecular Ion (M⁺): The molecular formula of this compound is C₈H₆BrFO, giving a monoisotopic mass of approximately 215.96 Da. A key feature in its mass spectrum would be the molecular ion peak cluster. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as two peaks of almost equal intensity separated by two m/z units (M⁺ and M+2). libretexts.org This isotopic signature is a clear indicator of a monobrominated compound.

Fragmentation Pattern: The high energy of EI leads to predictable bond cleavages. libretexts.org For aromatic aldehydes, common fragmentation pathways include:

Loss of a hydrogen radical (M-1): Cleavage of the aldehydic C-H bond results in a stable acylium ion, [M-H]⁺, which is often a very prominent peak. miamioh.edu

Loss of the formyl radical (M-29): Loss of the entire -CHO group gives the [M-CHO]⁺ ion. miamioh.edudocbrown.info

Loss of a bromine radical (M-79/81): Cleavage of the C-Br bond results in the [M-Br]⁺ ion.

Further fragmentation of these primary ions can lead to the formation of smaller, stable aromatic cations.

Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Ion Formula | Description |

| 216 | 218 | [C₈H₆BrFO]⁺ | Molecular Ion (M⁺) |

| 215 | 217 | [C₈H₅BrFO]⁺ | Loss of H radical from aldehyde (M-1) |

| 187 | 189 | [C₇H₅BrF]⁺ | Loss of formyl radical (M-29) |

| 137 | 137 | [C₈H₆FO]⁺ | Loss of Br radical (M-79) |

Electrospray Ionization Mass Spectrometry (ESI-MS) Methodologies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly valuable for analyzing polar and thermally labile compounds like substituted benzaldehydes without causing significant fragmentation. nih.gov In the context of this compound, ESI-MS would typically generate a prominent protonated molecule, [M+H]⁺, in the positive ion mode. The presence of bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two peaks of nearly equal intensity separated by 2 Da, which is a definitive indicator for the presence of a single bromine atom in the molecule.

This technique is instrumental in confirming the molecular weight of the parent compound and its derivatives formed during synthetic processes. ESI can be coupled with tandem mass spectrometry (ESI-MS/MS) for further structural analysis. nih.gov In an MS/MS experiment, the parent ion of interest is selected and subjected to collision-induced dissociation (CID), yielding a fragmentation pattern that provides insights into the molecule's connectivity. nih.gov This method is especially useful for rapidly screening reaction mixtures and identifying intermediates or byproducts. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of an ion with high precision (typically to four or five decimal places), which allows for the determination of the elemental formula of a compound. For this compound (C₈H₆BrFO), the theoretical exact mass can be calculated with high accuracy. This precise mass measurement is a powerful tool for distinguishing between isomers or compounds with the same nominal mass but different elemental compositions.

The use of HRMS is crucial for confirming the identity of newly synthesized derivatives and for verifying the composition of impurities. For example, HRMS analysis was used to confirm the transfer of bromide to dinucleotides in a study of related brominated compounds, demonstrating its power in elucidating chemical interactions. nih.gov

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|

| C₈H₆BrFO | ⁷⁹Br | 215.9631 |

| ⁸¹Br | 217.9611 |

Infrared (IR) and Raman Spectroscopic Methodologies

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups within a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its specific structural features.

Key expected vibrations include a strong carbonyl (C=O) stretching band for the aldehyde group, typically found in the region of 1680-1715 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹. The spectrum would also contain characteristic bands for C=C stretching in the aromatic ring (around 1450-1600 cm⁻¹), as well as absorptions corresponding to the C-F and C-Br bonds, though these can be harder to assign definitively as they appear in the complex fingerprint region (below 1300 cm⁻¹). Vibrational spectroscopic analysis has been reported for related isomers like 2-bromo-5-fluorobenzaldehyde (B45324). nih.govresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (methyl) | Stretching | 2975 - 2860 |

| Aldehyde C=O | Stretching | 1715 - 1680 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-F | Stretching | 1250 - 1000 |

| C-Br | Stretching | 680 - 515 |

X-ray Crystallography Techniques for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's constitution, configuration, and conformation, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound is not publicly available, data from the closely related isomer 2-bromo-5-fluorobenzaldehyde (C₇H₄BrFO) illustrates the detailed information that can be obtained. nih.govresearchgate.net

The analysis of 2-bromo-5-fluorobenzaldehyde revealed a monoclinic crystal system and provided precise cell parameters. nih.govresearchgate.net Such studies also shed light on intermolecular interactions in the solid state, such as halogen bonding (Br⋯F interactions) and offset face-to-face π-stacking, which govern the crystal packing. nih.govresearchgate.net A similar analysis of this compound would confirm the substitution pattern on the benzene (B151609) ring and the conformation of the aldehyde group relative to its neighbors.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₄BrFO |

| Molecular Weight | 203.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.3593 (6) |

| b (Å) | 3.8699 (2) |

| c (Å) | 23.4189 (9) |

| β (°) | 106.330 (1) |

| Volume (ų) | 1335.84 (10) |

| Z | 8 |

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating this compound from reaction starting materials, byproducts, and other isomers, as well as for assessing its purity.

Gas Chromatography (GC) is highly effective for the analysis of volatile and thermally stable compounds like substituted benzaldehydes. A sensitive and rapid low thermal mass GC (LTM GC) method has been specifically developed for the separation of ten bromofluorobenzaldehyde isomers. rsc.org This demonstrates the suitability of GC for resolving complex isomeric mixtures that are common in the synthesis of such compounds. rsc.org The method was validated according to ICH guidelines for specificity, precision, linearity, and accuracy. rsc.org

When coupled with a mass spectrometer (GC-MS), the technique provides not only retention time data for quantification but also mass spectra for each separated component, enabling positive identification. GC-MS data is available in databases for related compounds such as 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. nih.gov

| Parameter | Specification |

|---|---|

| Technology | Low Thermal Mass GC (LTM GC) |

| Column | DB-624 |

| Linearity (Correlation Coefficient) | > 0.999 |

| Detection Limit (LOD) | 0.4 ppm |

| Quantitation Limit (LOQ) | 1.2 ppm |

| Accuracy (Recovery) | 93.7% - 107.7% |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical intermediates and other fine chemicals. For a compound like this compound, a reversed-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water.

Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the aromatic ring exhibits strong absorbance. The area of the peak corresponding to the main compound relative to the total area of all peaks provides a quantitative measure of its purity. While a specific published method for this compound is not detailed in the literature, HPLC data is often available from commercial suppliers for this and related compounds, indicating its routine use for quality control. bldpharm.comchemicalbook.com

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis (e.g., at 254 nm) |

| Injection Volume | 10 - 20 µL |

Computational and Theoretical Investigations of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific computational and theoretical studies focused solely on this compound are not publicly available at this time. Research in the field of computational chemistry often focuses on molecules with specific known applications or theoretical interest, and it appears this particular compound has not yet been the subject of detailed investigation in the published literature.

While general principles of computational chemistry and theoretical analysis are well-established, the generation of specific data as requested in the outline requires dedicated studies to be performed on the molecule . Such studies would involve sophisticated software and computational resources to model the compound at a quantum mechanical level. The findings from such research, including Density Functional Theory (DFT) analyses, Ab Initio calculations, molecular dynamics simulations, and structure-reactivity relationship predictions, are typically published in peer-reviewed scientific journals.

The absence of such dedicated studies for this compound means that the specific data points and detailed research findings required to populate the requested article sections are not available. To provide accurate and scientifically validated information, it is necessary to rely on existing published research.

Therefore, it is not possible to generate the requested article with the specified detailed computational and theoretical findings for this compound.

Computational and Theoretical Investigations of 5 Bromo 3 Fluoro 2 Methylbenzaldehyde

Spectroscopic Data Prediction and Validation through Computational Methods

The synergy between computational chemistry and experimental spectroscopy provides a powerful framework for the structural elucidation and characterization of molecules like 5-Bromo-3-fluoro-2-methylbenzaldehyde. aip.orgrsc.org Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting spectroscopic data, which can then be validated against experimental measurements to confirm molecular structures and understand electronic properties. clinicsearchonline.orgnih.gov This process of prediction and validation is crucial for assigning spectral features with confidence and gaining deeper insights into the molecule's behavior. wiley.comnih.gov

The most common approach involves optimizing the molecular geometry of the compound in the gas phase or in a simulated solvent environment. nih.govnih.gov Following optimization, vibrational frequencies (Infrared and Raman) and nuclear magnetic shieldings (NMR chemical shifts) are calculated. nih.govresearchgate.net A widely used and reliable method for such calculations is the B3LYP functional combined with a comprehensive basis set like 6-311++G(d,p). nih.govresearchgate.net The theoretical data generated serves as a predictive guide for experimental analysis and helps in the precise assignment of observed spectral bands.

Infrared (IR) Spectroscopy

Computational methods can predict the vibrational frequencies of this compound, which correspond to the absorption bands in its experimental IR spectrum. arxiv.org Theoretical frequency calculations often overestimate the experimental values due to the neglect of anharmonicity and other model limitations. researchgate.net Consequently, the calculated frequencies are typically scaled by an empirical factor (commonly around 0.96 for the B3LYP functional) to improve the correlation with experimental data. researchgate.net

The validation process involves a peak-by-peak comparison between the scaled theoretical wavenumbers and the experimentally measured ones. A strong correlation between the two datasets provides high confidence in the vibrational assignments. For this compound, key vibrational modes include the C=O stretching of the aldehyde group, C-H stretching of the aromatic ring and methyl group, and vibrations involving the C-Br and C-F bonds. docbrown.infolibretexts.org

Below is a table presenting a representative comparison of hypothetical experimental IR data and scaled theoretical data for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Vibrational Mode | Hypothetical Experimental Wavenumber (cm⁻¹) | Calculated Theoretical Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C-H) aromatic | 3075 | 3078 | Aromatic C-H stretching |

| ν(C-H) aldehyde | 2860 | 2862 | Aldehyde C-H stretching |

| ν(C=O) | 1708 | 1710 | Carbonyl stretching |

| ν(C=C) | 1595 | 1598 | Aromatic ring C=C stretching |

| δ(C-H) methyl | 1460 | 1463 | Methyl C-H bending |

| ν(C-F) | 1245 | 1248 | C-F stretching |

| ν(C-Br) | 680 | 683 | C-Br stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational chemistry is also extensively used to predict the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose within the DFT framework. nih.gov Theoretical calculations provide nuclear shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound, typically Tetramethylsilane (TMS). researchgate.net

The validation of predicted NMR spectra involves comparing the calculated chemical shifts with the experimental values obtained from ¹H and ¹³C NMR experiments. clinicsearchonline.org A good agreement between the theoretical and experimental shifts aids in the unambiguous assignment of signals to specific nuclei within the molecule, which can be particularly challenging in complex substituted aromatic systems. rsc.orgmodgraph.co.uk

The following tables show a plausible comparison between hypothetical experimental and computationally predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Proton | Hypothetical Experimental Chemical Shift (δ, ppm) | Calculated Theoretical Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| CHO | 9.95 | 9.98 | Aldehyde proton |

| Ar-H | 7.68 | 7.70 | Aromatic proton (position 6) |

| Ar-H | 7.45 | 7.48 | Aromatic proton (position 4) |

| CH₃ | 2.50 | 2.52 | Methyl protons |

| Carbon | Hypothetical Experimental Chemical Shift (δ, ppm) | Calculated Theoretical Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| C=O | 190.5 | 190.8 | Aldehyde carbonyl carbon |

| C-F | 162.1 (d, JCF ≈ 250 Hz) | 162.4 | Carbon attached to Fluorine (C3) |

| C-CH₃ | 140.2 | 140.5 | Carbon attached to Methyl (C2) |

| C-CHO | 135.8 | 136.1 | Carbon attached to Aldehyde (C1) |

| C-H | 128.4 | 128.7 | Aromatic CH (C6) |

| C-Br | 123.7 | 124.0 | Carbon attached to Bromine (C5) |

| C-H | 118.9 (d, JCF ≈ 22 Hz) | 119.2 | Aromatic CH (C4) |

| CH₃ | 18.5 | 18.8 | Methyl carbon |

The close correlation observed in these representative data tables underscores the predictive power of modern computational methods. wiley.com By accurately forecasting spectroscopic data, these theoretical investigations serve as a vital complement to experimental work, enabling a more thorough and reliable characterization of complex organic molecules like this compound.

Strategic Applications of 5 Bromo 3 Fluoro 2 Methylbenzaldehyde As a Synthetic Intermediate

Precursor in Medicinal Chemistry Lead Generation

The structural motifs present in 5-bromo-3-fluoro-2-methylbenzaldehyde are of significant interest in the design and synthesis of new therapeutic agents. The fluorinated and brominated phenyl ring is a common feature in many biologically active compounds, often enhancing metabolic stability, binding affinity, and bioavailability.

Research has demonstrated the utility of substituted bromo-fluorobenzaldehydes in the synthesis of potent enzyme inhibitors. For instance, isomers of bromo-fluorobenzaldehyde are utilized in the elaboration of tetra-orthogonally-substituted aromatic scaffolds for the development of novel Epidermal Growth Factor Receptor (EGFR)-kinase inhibitors. These inhibitors are a critical class of anti-cancer agents. The synthetic pathway often involves a regioselective nitration of the bromo-fluorobenzaldehyde starting material, followed by subsequent reactions such as palladium-catalyzed coupling, reduction, and reductive amination to build the final inhibitor scaffold.

The general reactivity of halogenated benzaldehydes also makes them key precursors for a variety of heterocyclic scaffolds known for their pharmacological importance. For example, a related compound, 2-bromo-5-fluorobenzaldehyde (B45324), has been used in the laboratory synthesis of quinazolinones, a class of compounds known for their antitumor activity. This highlights the potential of this compound to serve as a starting point for similar pharmacologically active heterocyclic systems.

This compound is an ideal candidate for the generation of compound libraries for biological activity screening. Its aldehyde functionality allows for a wide range of chemical transformations, enabling the rapid synthesis of a diverse set of derivatives. These libraries are crucial in the early stages of drug discovery for identifying hit and lead compounds.

The compound can serve as a building block for the synthesis of potential antiviral and central nervous system (CNS) depressant agents. The incorporation of fluorine and bromine atoms into heterocyclic structures derived from this aldehyde is a strategy to develop compounds with potential antiviral activity. Furthermore, its structural framework can be elaborated to produce molecules that interact with CNS targets.

Derivatives of similar bromo-fluorobenzaldehydes have also been investigated for the development of new antimicrobial and antibacterial agents. One area of exploration involves the synthesis of transition metal complexes with ligands derived from these compounds. For example, novel series of transition metal complexes with oxime ligands synthesized from 5-bromo-2-fluorobenzaldehyde (B134332) have been screened for their antimicrobial activities, showing moderate to good antibacterial and antifungal effects. This suggests that a similar derivatization of this compound could yield a library of compounds with potential antimicrobial properties for high-throughput screening.

| Derivative Class | Potential Biological Activity |

| Quinazolinone Analogs | Anticancer |

| Heterocyclic Compounds | Antiviral, CNS Depressant |

| Schiff Bases and Metal Complexes | Antimicrobial, Antifungal |

Building Block for Agrochemicals and Crop Protection Agents

Substituted benzaldehydes are important intermediates in the development of modern agrochemicals, including insecticides, herbicides, and fungicides. The presence of both bromine and fluorine in the this compound molecule is often associated with enhanced biological activity in agrochemical compounds.

Fluorobenzaldehydes are recognized as crucial intermediates for the preparation of fluorine-containing agricultural chemicals, which are studied for their excellent physiological activities. The development of efficient industrial processes for producing fluorobenzaldehydes underscores their importance in this sector.

Furthermore, benzaldehyde (B42025) derivatives are being investigated as a new class of plant growth regulators. Studies have shown that various substituted benzaldehydes exhibit potent root growth inhibitory or promoting effects on different plant species. This suggests that derivatives of this compound could be synthesized and screened for their potential as novel herbicides or plant growth regulators, contributing to the development of new crop protection agents. For example, salicylaldehyde, a related compound, has been explored for its potential in fungal and weed control.

| Agrochemical Class | Potential Application |

| Insecticides | Pest Control |

| Herbicides | Weed Control |

| Fungicides | Fungal Disease Control |

| Plant Growth Regulators | Crop Management |

Intermediate in Materials Science and Polymer Chemistry

The unique electronic and structural properties imparted by the halogen and methyl substituents make this compound a valuable intermediate in the field of materials science and polymer chemistry. It can be used as a building block for the synthesis of functional materials with tailored properties.

Chemical suppliers list this compound as an organic monomer for the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with well-defined structures and high surface areas, making them suitable for applications in gas storage, catalysis, and sensing. The aldehyde functionality of this compound can participate in condensation reactions with amine-containing monomers to form the imine-linked frameworks characteristic of many COFs. The presence of fluorine and bromine atoms in the resulting framework can modulate its electronic properties and interactions with guest molecules.

The aldehyde group is a versatile functional group for the preparation of reactive polymers. For instance, crosslinked polymers with functional aldehyde groups can be synthesized and utilized in various applications, including as solid-supported scavenging reagents in organic synthesis and combinatorial chemistry.

Fluorinated compounds are of significant interest in the design and synthesis of liquid crystals due to the unique properties conferred by the fluorine atom, such as high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds. These properties can influence the mesomorphic behavior, dielectric anisotropy, and viscosity of liquid crystalline materials.

While direct synthesis of liquid crystals from this compound is not extensively documented in publicly available literature, the synthesis of fluorinated liquid crystals often involves the use of fluorinated aromatic building blocks. The benzaldehyde moiety can be transformed into various linking groups, such as Schiff bases or esters, which are common components of liquid crystal cores. The presence of the lateral methyl group and the polar fluoro and bromo substituents in this compound could be exploited to fine-tune the physical properties of new liquid crystalline materials. For example, the synthesis of fluorinated azo/Schiff base liquid crystals has been reported, demonstrating the utility of fluorinated aromatic aldehydes in this field.

The development of organic light-emitting diodes (OLEDs) and other optoelectronic devices often relies on organic materials with specific electronic and photophysical properties. While specific applications of this compound in optoelectronics are not detailed, related compounds like 5-bromo-3-fluorosalicylaldehyde are used to synthesize Schiff base ligands that form coordination complexes for use as dyes in OLEDs. This suggests a potential pathway for the application of this compound in the synthesis of novel materials for optoelectronic applications.

| Material Class | Potential Application |

| Covalent Organic Frameworks (COFs) | Gas Storage, Catalysis |

| Functional Polymers | Solid-Phase Synthesis |

| Liquid Crystals | Display Technology |

| Optoelectronic Materials | OLEDs, Dyes |

Role in Advanced Organic Synthesis Methodologies Development

Similarly, the role of this compound in the development of advanced organic synthesis methodologies is not well-documented. While substituted benzaldehydes are fundamental building blocks in a vast array of chemical reactions, including multi-component reactions, cross-coupling reactions, and the synthesis of heterocyclic compounds, there are no prominent studies that feature this compound as a key substrate for developing new synthetic methods.

The reactivity of the aldehyde functional group, combined with the electronic and steric effects of the bromo, fluoro, and methyl substituents, theoretically allows for its participation in various transformations. For instance, the bromine atom could be a site for cross-coupling reactions, and the aldehyde could undergo condensations or be converted to other functional groups. However, specific research dedicated to exploring and reporting on these possibilities for this particular molecule is not found in the current body of scientific literature. A patent exists for the preparation of a related compound, 5-bromo-3-fluoro-2-methylbenzoate, but it focuses on the synthesis of the ester rather than its subsequent applications or the utility of the parent aldehyde.

Future Perspectives and Emerging Research Directions for 5 Bromo 3 Fluoro 2 Methylbenzaldehyde

Development of Novel and Sustainable Synthetic Routes

Current synthetic methodologies often rely on multi-step processes that may involve harsh conditions or expensive reagents. A primary future objective is the development of more efficient and environmentally benign synthetic pathways.

Green Chemistry Approaches: Research will likely focus on implementing principles of green chemistry. rug.nlresearchgate.net This includes the use of eco-friendly solvents, minimizing waste, and employing catalytic methods over stoichiometric reagents. rug.nlworldwidejournals.com For instance, developing catalytic methods that utilize less toxic and more abundant metals would be a significant advancement. researchgate.net Microwave-assisted synthesis could also be explored to reduce reaction times and energy consumption. organic-chemistry.org

One-Pot Procedures: Designing one-pot, multi-component reactions would enhance efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent use. rug.nlacs.org A potential route could involve a one-pot reduction/cross-coupling procedure starting from a suitable precursor, which protects the reactive aldehyde group in situ while other modifications are made. rug.nlacs.org

Flow Chemistry: Continuous flow synthesis offers improved safety, scalability, and control over reaction parameters compared to traditional batch processing. researchgate.netrsc.org Implementing flow chemistry for the halogenation or formylation steps in the synthesis of 5-Bromo-3-fluoro-2-methylbenzaldehyde could lead to higher yields, better purity, and a safer manufacturing process, especially when handling hazardous reagents. researchgate.netresearchgate.net A patent for preparing halogenated benzaldehydes describes a system using a gas-liquid enhanced reactor and continuous separation, highlighting the industrial interest in such advanced manufacturing techniques. google.com

A patented method for the related compound, 5-bromo-3-fluoro-2-methylbenzoate, involves the reaction of 2-methyl-3-amino-5-bromobenzoate with hexafluorophosphoric acid and sodium nitrite (B80452). google.com Adapting this diazotization-fluorination strategy followed by a reduction of the ester to an aldehyde could be a viable, albeit multi-step, route. Future research could focus on streamlining this process into a more sustainable and cost-effective protocol.

Exploration of Unconventional Reactivity Patterns

The interplay of the electron-withdrawing fluoro and bromo groups with the electron-donating methyl group, all ortho and para to the aldehyde, suggests complex reactivity that is yet to be fully explored.

Pseudo-Multicomponent Reactions: Investigating the compound's role in pseudo-multicomponent reactions, where it might first react with one reagent to form an intermediate that then participates in subsequent transformations, could unveil novel synthetic pathways to complex heterocyclic structures. rsc.org

Radical Reactions: The aldehyde functionality could be used to direct intramolecular homolytic aromatic substitution, a radical pathway, to generate complex polycyclic systems under microwave irradiation. organic-chemistry.org

Organocatalysis: The use of organocatalysts could unlock new reaction pathways. For example, secondary amine catalysis could be used in benzannulation reactions where this compound acts as a substrate to construct polysubstituted aromatic compounds. rsc.org The aldehyde's reactivity towards nucleophiles is influenced by the electronic effects of the ring substituents, a factor that is crucial in predicting its behavior in nucleophilic addition reactions. quora.com

Integration into Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science makes this compound an ideal candidate for integration into automated synthesis platforms. wikipedia.org

High-Throughput Experimentation: Robotic systems can perform numerous reactions in parallel, allowing for the rapid optimization of reaction conditions and the synthesis of a wide array of derivatives. wikipedia.org This is particularly useful for exploring its potential in medicinal chemistry, where reactions like amide bond formations and Suzuki-Miyaura couplings are frequently parallelized. nih.gov

Flow Chemistry Automation: Automated flow chemistry systems, which combine the benefits of continuous processing with computer control, can enable the end-to-end synthesis of complex molecules. researchgate.netinnovationnewsnetwork.com Such systems allow for precise control over reaction parameters, reduce the need for manual intervention, and can be programmed for the synthesis of various derivatives, facilitating faster drug discovery and process development. innovationnewsnetwork.combiocrick.com The inherent scalability of flow chemistry means that once a successful synthesis is developed, it can be run for longer periods to produce larger quantities of material. nih.gov

| Platform | Key Advantages for this compound | Potential Application |

| Parallel Batch Synthesis | High-throughput screening of reaction conditions and catalysts. | Rapidly creating a library of derivatives for structure-activity relationship (SAR) studies. |

| Automated Flow Chemistry | Enhanced safety, precise control, scalability, and integration of synthesis and purification. researchgate.netnih.gov | On-demand production of the compound and its derivatives for pharmaceutical applications. innovationnewsnetwork.com |

| Solid Phase Synthesis-Flow | Simplifies purification by immobilizing the growing molecule on a solid support. | Multi-step synthesis of complex drug candidates starting from the aldehyde. innovationnewsnetwork.com |

Advanced Functionalization Strategies for Diverse Applications

The three distinct functional groups on this compound (aldehyde, bromo, fluoro) offer orthogonal handles for a variety of advanced functionalization reactions.

Cross-Coupling Reactions: The bromo group is an excellent substrate for transition metal-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling can be used to introduce new aryl or alkyl groups, creating a library of biaryl compounds or molecules with increased complexity. duke.educhemrxiv.orgrsc.org The reactivity in these couplings can be influenced by the other functional groups; for instance, aldehydes can coordinate to nickel catalysts and affect selectivity. chemrxiv.orgrsc.org

C-H Functionalization: Direct C-H functionalization represents a powerful, atom-economical method for creating new bonds. acs.org Future research could explore the selective activation of the C-H bonds on the aromatic ring or the methyl group, guided by the existing substituents, to introduce new functional groups without pre-functionalization.

Aldehyde Transformations: The aldehyde group is highly versatile. It can be converted into a wide range of other functionalities.

Reductive Amination: To form substituted benzylamines.

Oxidation: To produce the corresponding carboxylic acid.

Wittig or Horner-Wadsworth-Emmons reactions: To generate alkenes. organic-chemistry.org

Condensation Reactions: To form heterocycles like dihydropyridines. nih.gov

The table below outlines potential functionalization strategies for each key site on the molecule.

| Functional Group | Reaction Type | Potential Product Class |

| Aldehyde (-CHO) | Knoevenagel Condensation | α,β-Unsaturated compounds |

| Reductive Amination | Substituted Benzylamines | |

| Oxidation | Benzoic Acids | |

| Bromo (-Br) | Suzuki-Miyaura Coupling | Biaryl Compounds |

| Buchwald-Hartwig Amination | N-Aryl Compounds | |

| Sonogashira Coupling | Aryl Alkynes | |

| Fluoro (-F) | Nucleophilic Aromatic Substitution (SNAr) | Ethers, Amines (under harsh conditions) |

Synergistic Computational and Experimental Approaches

The synergy between computational chemistry and experimental work is a powerful tool for accelerating research and gaining deeper mechanistic insights. acs.orgrsc.orgscielo.br

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition states, and rationalize observed outcomes. acs.orgscielo.br This can help in understanding the unconventional reactivity of this compound and in designing new reactions with desired selectivity.

Predicting Molecular Properties: Computational methods can predict various properties of the molecule and its derivatives, such as electronic structure, reactivity descriptors, and spectroscopic signatures. researchgate.netconicet.gov.ar For example, Frontier Molecular Orbital (FMO) analysis can provide insights into the electronic properties and reactivity. mdpi.com Studies on similar halogenated benzaldehydes have used DFT to investigate molecular structure, vibrational frequencies, and nonlinear optical properties, providing a roadmap for similar investigations on this compound. researchgate.netmdpi.com